2,6-Dimethylhept-5-EN-1-amine
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Overview
Description
2,6-Dimethylhept-5-EN-1-amine is an organic compound with the molecular formula C9H19N. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a hydrocarbon chain. This compound is notable for its structural features, including a double bond and two methyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylhept-5-EN-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable amine with a halogenated precursor. For instance, the reaction between 2,6-dimethylhept-5-en-1-ol and an amine in the presence of a dehydrating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylhept-5-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated amines.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce saturated amines .
Scientific Research Applications
2,6-Dimethylhept-5-EN-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the study of biochemical pathways and interactions involving amines.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethylhept-5-EN-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-5-heptenal:
2,6-Dimethyl-5-hepten-1-ol: This compound has a hydroxyl group (-OH) instead of an amino group, making it an alcohol.
Uniqueness
2,6-Dimethylhept-5-EN-1-amine is unique due to its specific combination of a double bond and an amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2,6-dimethylhept-5-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(2)5-4-6-9(3)7-10/h5,9H,4,6-7,10H2,1-3H3 |
InChI Key |
AELVYGTZFLSGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CN |
Origin of Product |
United States |
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